molecular formula C14H18N4O2 B497353 N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide CAS No. 898644-17-2

N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide

Cat. No.: B497353
CAS No.: 898644-17-2
M. Wt: 274.32g/mol
InChI Key: ICFVZNZRIGGNMX-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Attachment of the butanamide moiety: This step involves the reaction of the triazole intermediate with a butanoyl chloride derivative under basic conditions.

    Introduction of the ethoxyphenyl group: This can be done through a nucleophilic substitution reaction where the ethoxyphenyl group is introduced to the triazole-butanamide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could yield an alcohol or alkane derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors in the body, leading to inhibition or activation of specific pathways. The molecular targets could include enzymes involved in metabolic processes or receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Itraconazole: A triazole derivative with broad-spectrum antifungal activity.

    Voriconazole: A triazole derivative used to treat serious fungal infections.

Uniqueness

N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide may have unique properties compared to these similar compounds, such as different biological activities, improved pharmacokinetic properties, or reduced side effects.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-(1,2,4-triazol-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-3-20-13-6-4-12(5-7-13)17-14(19)8-11(2)18-10-15-9-16-18/h4-7,9-11H,3,8H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFVZNZRIGGNMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC(C)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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